molecular formula C9H10Br2O2 B13469842 1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene

1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene

Cat. No.: B13469842
M. Wt: 309.98 g/mol
InChI Key: AJAYESVYITWCMY-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzene, featuring two bromine atoms and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene can be synthesized through a multi-step process starting from 3,4-dimethoxytoluene. The initial step involves bromination of 3,4-dimethoxytoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions on the benzene ring. The reaction conditions typically involve maintaining a controlled temperature and stirring to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the bromine atoms to hydrogen, yielding the corresponding dimethoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with functional groups replacing the bromine atoms.

    Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Dimethoxybenzene derivatives with hydrogen replacing the bromine atoms.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene involves its interaction with molecular targets through its bromine and methoxy functional groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy groups can influence the electron density on the benzene ring, affecting its reactivity. The compound’s effects are mediated through these interactions, leading to the formation of various reaction products.

Comparison with Similar Compounds

    1-Bromo-2-(bromomethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.

    3,4-Dimethoxytoluene: Lacks the bromine atoms, leading to different chemical behavior and uses.

    1-Bromo-2-(bromomethyl)-4-methoxybenzene: Contains only one methoxy group, affecting its chemical properties and reactivity.

Uniqueness: 1-Bromo-2-(bromomethyl)-3,4-dimethoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and the synthesis of diverse derivatives.

Properties

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-3,4-dimethoxybenzene

InChI

InChI=1S/C9H10Br2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

AJAYESVYITWCMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CBr)OC

Origin of Product

United States

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